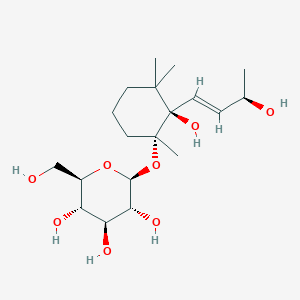

Rehmaionoside B

Overview

Description

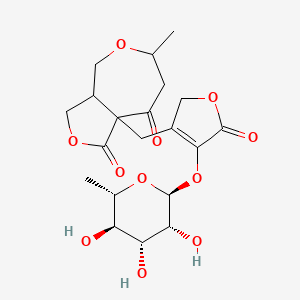

Rehmaionoside B is a structural derivative of terpene . It is an iridoid glycoside and a structural isomer of rehmaionoside A .

Synthesis Analysis

Rehmaionoside B is found in the Rehmanniae Radix, a plant belonging to the family Scrophulariaceae . The chemical composition of Rehmanniae Radix varies among its different forms, particularly in iridoid glycosides and sugar compounds . The specific compositional differences in glycosides and sugars among the four forms of Rehmanniae Radix have not been clarified .Chemical Reactions Analysis

Rehmaionoside B is an iridoid glycoside and a structural isomer of rehmaionoside A . The specific chemical reactions involving Rehmaionoside B are not detailed in the available literature.Scientific Research Applications

Pharmacology

In pharmacology, Rehmaionoside B is being studied for its hypoglycemic, anti-inflammatory, neuroprotective, immunological enhancement , and bone marrow hematopoiesis-promoting activities . These diverse pharmacological effects suggest its potential in developing treatments for diabetes, inflammation, neurological disorders, immune system deficiencies, and conditions requiring bone marrow support .

Biochemistry

Biochemically, Rehmaionoside B is a part of the chemical composition of Rehmanniae Radix, a traditional Chinese medicinal herb. Its presence contributes to the herb’s overall therapeutic profile. Understanding its role at the molecular level can lead to the discovery of new biochemical pathways and targets for drug development .

Agriculture

While direct applications of Rehmaionoside B in agriculture are not well-documented, the study of its parent herb, Rehmanniae Radix, and its iridoid glycosides can influence agricultural practices. For instance, understanding the plant’s growth patterns and chemical composition can aid in cultivating medicinal plants or developing plant-based remedies for agricultural use .

Environmental Science

Rehmaionoside B’s potential environmental applications could involve the study of its impact on ecosystems, particularly in relation to medicinal plant cultivation. Its role in soil chemistry and plant interactions might provide insights into sustainable practices for growing medicinal herbs .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-BHYGOWNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rehmaionoside B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?

A1: While the precise mechanism of action remains unclear, research suggests that Rehmaionoside B exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)

![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)